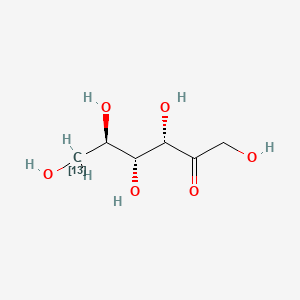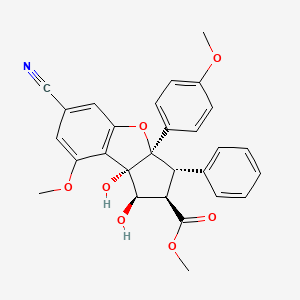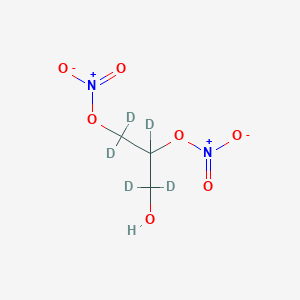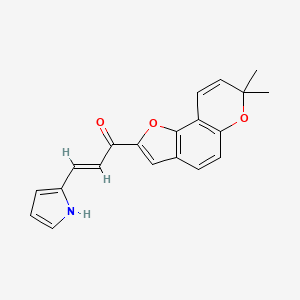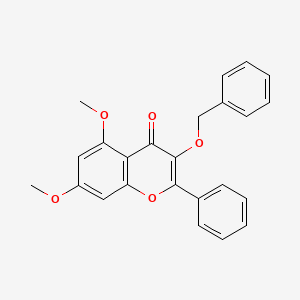![molecular formula C9H12N2O7 B12404726 1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)
1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydrouridine typically involves the reduction of uridine. One common method is the catalytic hydrogenation of uridine in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of dihydrouridine involves similar catalytic hydrogenation processes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization and chromatography .
Types of Reactions:
Oxidation: Dihydrouridine can undergo oxidation to form uridine.
Reduction: Further reduction can lead to the formation of tetrahydrouridine.
Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products:
Oxidation: Uridine.
Reduction: Tetrahydrouridine.
Substitution: Various acylated and alkylated derivatives.
Scientific Research Applications
Dihydrouridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of nucleoside analogs.
Biology: Plays a role in the structural stability and function of tRNA.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Used in the production of modified nucleosides for research and therapeutic purposes.
Mechanism of Action
Dihydrouridine exerts its effects primarily through its incorporation into tRNA. It enhances the flexibility of the tRNA molecule, allowing for proper folding and function. The modification occurs at conserved positions in the tRNA, contributing to the stability and efficiency of protein synthesis .
Comparison with Similar Compounds
Uridine: The parent compound of dihydrouridine.
5-Methyldihydrouridine: A methylated derivative of dihydrouridine.
Tetrahydrouridine: A further reduced form of dihydrouridine.
Uniqueness: Dihydrouridine is unique due to its specific role in tRNA structure and function. Unlike uridine, which is found in various RNA molecules, dihydrouridine is specifically modified and incorporated into tRNA. This modification is crucial for the proper functioning of the tRNA and, consequently, protein synthesis .
Properties
Molecular Formula |
C9H12N2O7 |
|---|---|
Molecular Weight |
260.20 g/mol |
IUPAC Name |
1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O7/c12-2-4-5(14)6(15)8(18-4)11-1-3(13)7(16)10-9(11)17/h1,4-6,8,12-15H,2H2,(H,10,16,17)/t4-,5?,6-,8-/m1/s1 |
InChI Key |
QXDXBKZJFLRLCM-CQWREQHLSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H](C([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




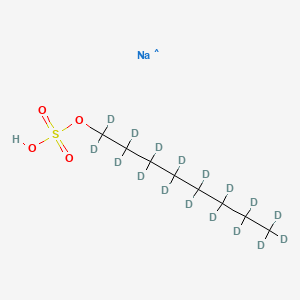
![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)


